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Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

analysis of 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the fungicide Pyrimethanil.

This document is intended for researchers and professionals in the fields of analytical

chemistry, drug metabolism, and toxicology.

Core Structure and Properties
4'-Hydroxy Pyrimethanil-d4 is the deuterated analog of 4'-Hydroxy Pyrimethanil, a primary

metabolite of the anilinopyrimidine fungicide Pyrimethanil. The deuterium labeling is on the

phenyl ring, which serves as a valuable tool in metabolic studies, particularly in mass

spectrometry-based quantification, by providing a distinct mass shift from the unlabeled

endogenous compound.

Chemical Structure:

IUPAC Name: 4-((4,6-dimethylpyrimidin-2-yl)amino)phen-2,3,5,6-d4-ol

Synonyms: 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4, 4-[(4,6-Dimethyl-2-

pyrimidinyl)amino]phenol-d4[1][2]

Chemical Formula: C₁₂H₉D₄N₃O[1]

Molecular Weight: 219.28 g/mol [1][2]
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CAS Number: 1794897-91-8[3]

The structure consists of a 4,6-dimethylpyrimidine ring linked to a deuterated 4-aminophenol

moiety via a secondary amine bridge.

Quantitative Data Summary
A summary of the available physicochemical data for the unlabeled 4'-Hydroxy Pyrimethanil

and its parent compound, Pyrimethanil, is presented below. Data for the deuterated analog is

limited, but it is expected to have very similar properties to the unlabeled compound, with the

primary difference being its molecular weight.

Property 4'-Hydroxy Pyrimethanil Pyrimethanil

Molecular Formula C₁₂H₁₃N₃O C₁₂H₁₃N₃

Molecular Weight 215.25 g/mol [4] 199.25 g/mol [5]

Melting Point Not available 96.3 °C[6]

Boiling Point Not available Not available

Solubility Not available

In water: 0.121 g/L at 25 °C.

Soluble in acetone, ethyl

acetate, methanol, methylene

chloride, and toluene.[5]

pKa Not available Not available

LogP Not available 2.84

Metabolic Pathway
Pyrimethanil is metabolized in vivo primarily through aromatic hydroxylation of the phenyl ring

to form 4'-Hydroxy Pyrimethanil. This reaction is catalyzed by the cytochrome P450 (CYP)

family of enzymes, which are crucial for the metabolism of a wide range of xenobiotics.[7][8][9]

While the specific CYP isozymes responsible for Pyrimethanil metabolism are not definitively

identified in the provided search results, CYP1, CYP2, and CYP3 families are the most

prominent in drug metabolism.[8]
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The metabolic conversion can be depicted as follows:
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Caption: Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil.

Experimental Protocols
Synthesis of 4'-Hydroxy Pyrimethanil-d4
A plausible synthetic route for 4'-Hydroxy Pyrimethanil-d4 involves a two-step process: the

deuteration of a suitable precursor followed by a cross-coupling reaction.

Step 1: Deuteration of 4-Aminophenol

This protocol is adapted from a general method for the deuteration of 4-aminophenol.

Materials: 4-aminophenol, Deuterium oxide (D₂O), Hydrochloric acid (HCl).

Procedure:

In a microwave-safe vessel, combine 4-aminophenol (400 mg) with D₂O (4 mL) and

concentrated HCl (50 µL).

Seal the vessel and heat the mixture using microwave irradiation at 180 °C.

Monitor the reaction progress by ¹H NMR to observe the disappearance of the aromatic

proton signals.

After approximately 3 hours, evaporate the solvent and replace it with fresh D₂O.

Continue the reaction until the desired level of deuteration is achieved.

Purify the resulting 4-aminophenol-d4 by recrystallization.
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Step 2: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of an amine with an aryl halide.

Materials: 4-Aminophenol-d4, 2-Chloro-4,6-dimethylpyrimidine, Palladium pre-catalyst (e.g.,

[Pd(cinnamyl)Cl]₂), Phosphine ligand (e.g., tBuXPhos), Strong base (e.g., LiHMDS),

Anhydrous toluene.

Procedure:

To an oven-dried Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine (0.5 mmol), the

palladium pre-catalyst (1 mol%), and the phosphine ligand (2 mol%).

Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

Add anhydrous toluene (2 mL) and the deuterated 4-aminophenol (0.6 mmol).

Add the strong base (1.2 mmol) dropwise at room temperature.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous

solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl

acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 4'-Hydroxy
Pyrimethanil-d4.

Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of 4'-Hydroxy Pyrimethanil-d4 in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals for the methyl protons on the

pyrimidine ring (around 2.2-2.5 ppm) and the pyrimidine ring proton (around 6.5-7.0 ppm).

The signals for the aromatic protons on the phenol ring will be absent or significantly

reduced due to deuteration. The residual proton signals can be used to determine the

degree of deuteration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals

for the deuterated carbons on the phenol ring will appear as multiplets with reduced

intensity due to C-D coupling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of 4'-Hydroxy Pyrimethanil-d4 in biological

matrices.

Sample Preparation (QuEChERS method):

Homogenize the sample (e.g., fruit, vegetable, or biological fluid).

Extract with acetonitrile containing an internal standard.

Add salts (e.g., MgSO₄, NaCl) to induce phase separation.

Centrifuge and collect the acetonitrile layer.

Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate

sorbents (e.g., PSA, C18).

Centrifuge and filter the supernatant for LC-MS/MS analysis.

LC Conditions:

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
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Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small

amount of formic acid or ammonium formate to improve ionization.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 5-10 µL.

MS/MS Conditions:

Ionization: Electrospray ionization (ESI) in positive ion mode.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Precursor Ion: [M+H]⁺ for 4'-Hydroxy Pyrimethanil-d4 (m/z 220.3).

Product Ions: Select at least two characteristic product ions for quantification and

confirmation. The exact fragmentation pattern would need to be determined

experimentally.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis and analysis of 4'-Hydroxy Pyrimethanil-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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